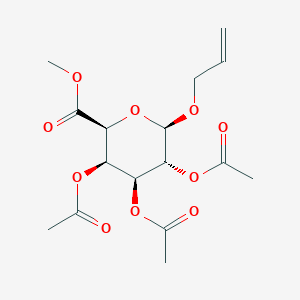

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate

Vue d'ensemble

Description

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate is a complex organic compound that belongs to the class of acetylated sugars It is characterized by the presence of multiple acetyl groups attached to a galactopyranoside backbone, which is further modified by an allyl group and a methyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate typically involves the acetylation of a galactopyranoside precursor. The process begins with the protection of hydroxyl groups on the galactopyranoside using acetyl groups. This is followed by the introduction of the allyl group through an allylation reaction. Finally, the methyl ester is formed by esterification. The reaction conditions often involve the use of acetic anhydride, pyridine, and allyl bromide under controlled temperatures and anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding uronic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include uronic acids, alcohol derivatives, and substituted galactopyranosides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Glycoscience Applications

1.1. Synthesis of Glycosides

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate can be utilized in the synthesis of various glycosides through glycosylation reactions. These glycosides are important for studying carbohydrate-protein interactions and the development of glycosylated drugs.

Case Study : A study demonstrated the successful synthesis of glycosides using this compound as a glycosyl donor. The reaction conditions were optimized to yield high purity and yield of the desired products, indicating its effectiveness as a glycosylation reagent .

Polymer Chemistry

2.1. Copolymerization

The compound has been investigated for its role in copolymerization processes. For instance, it can be copolymerized with styrene to create functional materials with enhanced properties.

| Polymer Composition | Properties | Applications |

|---|---|---|

| Styrene/Allyl Glycoside | Improved thermal stability | Biomedical applications |

| Enhanced mechanical properties | Drug delivery systems |

Case Study : Research on copolymers involving allyl-tetra-O-acetyl-β-D-galactopyranoside revealed that the resulting materials exhibited improved mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Biological Applications

3.1. Antimicrobial Activity

The acetylated derivatives of galactopyranosides have shown promising antimicrobial activity against various pathogens. This compound's structure allows it to interact effectively with microbial cell membranes.

| Microorganism Tested | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Future Directions and Research Opportunities

The versatility of this compound opens several avenues for future research:

- Development of Novel Glycoconjugates : Further exploration into its use for synthesizing glycoconjugates could lead to advancements in vaccine development and targeted drug delivery systems.

- Biocompatible Materials : Investigating its properties in creating biocompatible materials for medical applications could enhance therapeutic efficacy.

- Sustainable Chemistry Approaches : Research into greener synthesis methods using this compound could contribute to sustainable practices in chemical manufacturing.

Mécanisme D'action

The mechanism by which Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate exerts its effects involves its interaction with specific molecular targets. The acetyl groups and the allyl moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors involved in carbohydrate metabolism and signaling pathways, influencing various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate

- Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

Uniqueness

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate is unique due to the presence of the allyl group, which imparts distinct reactivity and binding characteristics compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired.

Activité Biologique

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate, a derivative of galacturonic acid, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 374.34 g/mol, is structurally characterized by its acetylated galactopyranoside moiety and allyl group. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

- Chemical Name : this compound

- CAS Number : 130506-36-4

- Molecular Formula :

- Molecular Weight : 374.34 g/mol

- Synonyms : Methyl-(allyl 2,3,4-tetra-O-acetyl-β-D-galactopyranosid)uronate; β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Zeng et al. (1996) demonstrated that derivatives of uronic acids can inhibit bacterial growth by disrupting cell wall synthesis. The compound's structural features may enhance its interaction with microbial membranes, leading to increased permeability and cell lysis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can modulate inflammatory cytokine production. For instance, a study on glycosaminoglycans indicated that similar compounds could inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages (Weeramange et al., 2018). This suggests that this compound may play a role in reducing inflammation.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. UDP-glucose dehydrogenase (UGDH), which is crucial for the biosynthesis of glycosaminoglycans and polysaccharides, may be inhibited by this compound. Research indicates that structural analogs of uronic acids can interact with UGDH, potentially altering its activity (Mainprize et al., 2013). This inhibition could have implications for diseases characterized by excessive glycosaminoglycan production.

Table 1: Biological Activities of this compound

| Activity Type | Observations/Results | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | Zeng et al., 1996 |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | Weeramange et al., 2018 |

| Enzyme Inhibition | Potential inhibition of UDP-glucose dehydrogenase | Mainprize et al., 2013 |

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A study examining the anti-inflammatory effects involved treating macrophage cell lines with this compound prior to exposure to lipopolysaccharides (LPS). The treatment resulted in a significant decrease in the secretion of inflammatory markers compared to untreated controls.

Propriétés

IUPAC Name |

methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKKPVNDESHQBT-WZYWGQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137213 | |

| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130506-36-4 | |

| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130506-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.